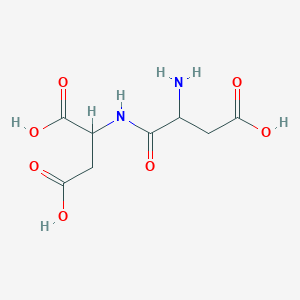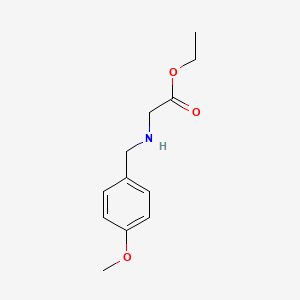
Ethyl 2-((4-methoxybenzyl)amino)acetate
概要
説明
Synthesis Analysis
The synthesis of ethyl acetate derivatives is well-documented in the provided papers. For instance, paper describes a single-pot synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This method is noted for its good yields and lack of racemization. Similarly, paper reports the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, through alkylation and selective reduction. Paper details the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate via condensation and reduction reactions. These methods highlight the versatility of ethyl acetate derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of ethyl acetate derivatives is characterized using various spectroscopic techniques. In paper , the structure of the synthesized compound was confirmed by NMR spectroscopy and X-ray crystallography, revealing a triclinic crystal system. Paper also utilized X-ray diffraction to determine the crystal structure of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, which crystallizes in the triclinic p-1 space group. These studies provide detailed insights into the molecular geometry and crystal packing of these compounds.
Chemical Reactions Analysis
The reactivity of ethyl acetate derivatives is explored in several papers. Paper discusses the Lossen rearrangement, which is used to convert carboxylic acids to ureas. Paper mentions the antitumor activity of the synthesized compound, suggesting its potential in cancer treatment. Paper and describe the preparation of various derivatives through interactions with arylidinemalononitrile and cyanoacrylate derivatives, leading to the formation of complex heterocyclic structures. These reactions demonstrate the chemical versatility and potential applications of ethyl acetate derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acetate derivatives are crucial for their practical applications. Paper provides a comprehensive analysis of the physical properties, including the unit cell parameters of the synthesized compound. The chemical properties, such as the non-covalent interactions contributing to molecular packing, are also discussed. Additionally, paper includes DFT calculations and UV/Vis spectroscopy to understand the electronic properties of the compound. These analyses are essential for predicting the behavior of these compounds in various environments and for designing new materials with desired properties.
科学的研究の応用
Anticancer Applications
Ethyl 2-((4-methoxybenzyl)amino)acetate, through its derivatives, shows potential in anticancer research. For instance, 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester was evaluated for its anticancer activity against a variety of cancer types, showing promise in this domain (Bekircan et al., 2008).
Radioactive Tracer Development
The compound has been used in the synthesis of radioactive tracers, such as o-Hydroxy-DL-phenylalanine-2-14C, which is vital for certain diagnostic procedures in medicine (Petitclerc et al., 1969).
Anti-Lipase and Anti-Urease Activities
Derivatives of this compound have been studied for their anti-lipase and anti-urease activities. Compounds synthesized from it showed moderate-to-good lipase inhibitory effects, with some exhibiting high inhibitory effect against urease, indicating potential in treating related medical conditions (Bekircan et al., 2014).
Solvent Effects in Chemical Processes
Research has also focused on understanding the solubility and solvent effects of related compounds in various solvents, which is crucial for optimizing pharmaceutical formulations and chemical processes (Zhu et al., 2019).
Antibacterial Properties
Novel derivatives of this compound have been synthesized and evaluated for their antibacterial properties, showing significant activity against both gram-negative and gram-positive bacteria, suggesting potential applications in developing new antibacterial agents (Shakir et al., 2020).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXUIGPEUIVGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471373 | |
| Record name | Ethyl N-[(4-methoxyphenyl)methyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60857-16-1 | |
| Record name | N-[(4-Methoxyphenyl)methyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60857-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-[(4-methoxyphenyl)methyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


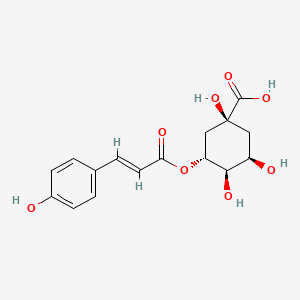
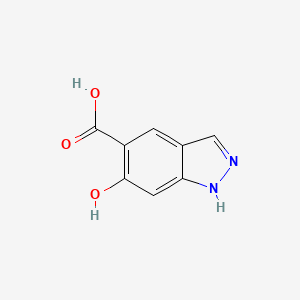
![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)
![N-[3-(Trimethoxysilyl)propyl]prop-2-enamide](/img/structure/B3029200.png)
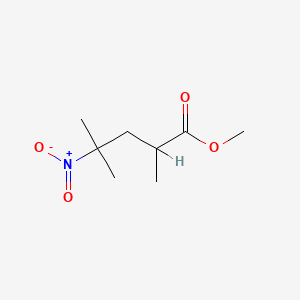
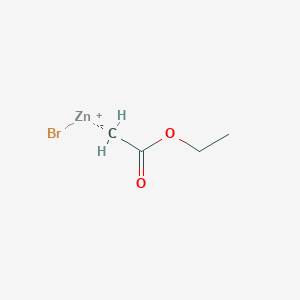
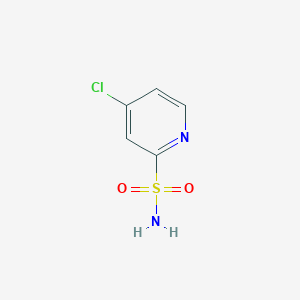
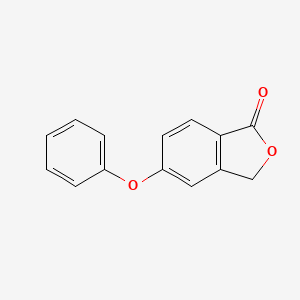
![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B3029211.png)
